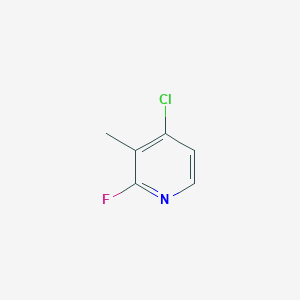

4-Chloro-2-fluoro-3-methylpyridine

Description

Significance of Pyridine (B92270) Core Structures in Organic Synthesis and Functional Molecules

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in chemistry and biology. nih.gov Structurally analogous to benzene, the pyridine core is present in a vast array of naturally occurring molecules, including alkaloids, vitamins such as niacin and vitamin B6, and essential coenzymes like NAD and NADP. nih.govmdpi.com In the realm of medicinal chemistry, pyridine and its derivatives are considered privileged structures, featuring in more than 7000 existing drug molecules. rsc.org

The inclusion of a pyridine motif can significantly enhance the pharmacological profile of a molecule. nih.govresearchgate.net It can improve biochemical potency, increase metabolic stability, enhance cellular permeability, and resolve issues related to protein binding. nih.govresearchgate.net The nitrogen atom in the ring imparts weak basicity and the ability to form hydrogen bonds, which can improve aqueous solubility and influence interactions with biological targets. nih.govmdpi.com Consequently, pyridine-based compounds are utilized in a wide spectrum of therapeutic areas, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govmdpi.com Beyond pharmaceuticals, pyridines are indispensable precursors and intermediates in the agrochemical industry for the synthesis of high-efficacy pesticides and herbicides. rsc.orgagropages.com

Unique Reactivity and Properties Conferred by Halogen and Methyl Substituents

The functionalization of the pyridine ring with substituents like halogens (F, Cl, Br, I) and methyl groups (-CH3) dramatically alters its chemical reactivity and physical properties. Halogenated pyridines are versatile starting materials in organic synthesis, particularly for nucleophilic substitution reactions. eurekalert.org The electron-withdrawing nature of halogen atoms deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, primarily at the ortho (C2/C6) and para (C4) positions relative to the nitrogen atom. nih.gov

The type and position of the halogen are critical for directing reactivity. For instance, fluorine at the 2-position is often highly susceptible to displacement by nucleophiles. rsc.org The synthesis of specific halopyridines can be challenging due to the inherent electron-deficiency of the pyridine ring, often requiring specialized methods to achieve desired regioselectivity. nih.gov

The methyl group, an electron-donating substituent, also influences the ring's reactivity and provides a site for further chemical modification. Chlorinated and fluorinated methylpyridines are particularly valuable intermediates in the agrochemical sector, serving as building blocks for fourth-generation pesticides that are characterized by high efficacy and low toxicity. agropages.com The combination of halogen and methyl substituents on a pyridine core creates a polyfunctional molecule with distinct sites for sequential, selective chemical transformations.

Positioning of 4-Chloro-2-fluoro-3-methylpyridine within the Context of Advanced Heterocyclic Chemistry

This compound is a polysubstituted heterocyclic compound that exemplifies the structural complexity achievable in modern organic synthesis. The specific arrangement of its functional groups—a chloro group at position 4, a fluoro group at position 2, and a methyl group at position 3—creates a unique electronic and steric environment. This substitution pattern makes it a valuable intermediate for constructing more complex molecular architectures. acs.org

The synthesis of such highly substituted pyridines often requires multi-step procedures or advanced domino reactions to build the ring system with the desired substituents in place. acs.orgrsc.org The presence of two different halogens at positions activated for nucleophilic substitution (C2 and C4) offers the potential for selective, stepwise reactions, allowing chemists to introduce different functionalities at these sites with precise control. This makes compounds like this compound highly sought-after building blocks in synthetic campaigns targeting novel pharmaceuticals and agrochemicals.

Overview of Research Domains Pertaining to this compound

While specific research literature on this compound is not extensively documented in the public domain, the applications of its isomers and structurally related compounds provide insight into its potential research domains. Compounds such as 2-Chloro-3-fluoro-4-methylpyridine and 2-Chloro-4-fluoro-3-methylpyridine are recognized as important intermediates in several key areas of chemical science. chemimpex.combiosynth.com

These domains include:

Pharmaceutical Development : Halogenated methylpyridines serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). An isomer, 2-Chloro-3-fluoro-4-methylpyridine, is noted for its use in developing drugs aimed at treating neurological disorders. chemimpex.com

Agrochemicals : This class of compounds is fundamental to the creation of modern crop protection agents. They are used in the formulation of potent herbicides and fungicides, contributing to improved agricultural yields. agropages.comchemimpex.com

Material Science : The unique properties imparted by the fluoro- and chloro-substituents make these pyridine derivatives useful in creating specialized polymers and coatings with enhanced durability and resistance to environmental degradation. chemimpex.com

Analytical Chemistry : In laboratory settings, these compounds can function as specialized reagents or reference standards in analytical methods designed to detect and quantify other chemical substances. chemimpex.com

Chemical and Physical Properties

The following table summarizes key physical and chemical properties for this compound and a closely related isomer.

| Property | Value for 2-Chloro-4-fluoro-3-methylpyridine biosynth.com | Value for 4-Chloro-3-fluoro-2-methylpyridine lookchem.com |

| CAS Number | 1227496-67-4 | 1195251-01-4 |

| Molecular Formula | C₆H₅ClFN | C₆H₅ClFN |

| Molecular Weight | 145.56 g/mol | 145.56 g/mol |

| Boiling Point | Not Available | 155.9±35.0 °C (Predicted) |

| Density | Not Available | 1.264±0.06 g/cm³ (Predicted) |

| pKa | Not Available | 2.95±0.10 (Predicted) |

| LogP | Not Available | 2.18 |

Note: Experimental data for this compound is limited. The data presented for its isomers are from predictive models and commercial supplier information and should be considered as such.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYXXEZJJOFUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Fluoro 3 Methylpyridine and Its Analogues

Precursor Synthesis and Starting Material Derivatization Strategies

The synthesis of 4-Chloro-2-fluoro-3-methylpyridine invariably begins with simpler, more readily available pyridine (B92270) precursors. A common starting point is 3-methylpyridine (B133936) (3-picoline), which can be subjected to a series of reactions to introduce the required halogen substituents.

One of the primary challenges is the regioselective introduction of functional groups onto the pyridine ring. The electronic nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, while electrophilic substitution is generally more difficult and often requires harsh conditions. nih.gov

A prevalent strategy involves the initial N-oxidation of the pyridine ring. The resulting pyridine-N-oxide can then be selectively functionalized. For instance, nitration of pyridine-N-oxides often occurs at the 4-position. This nitro group can subsequently be displaced by a variety of nucleophiles or converted to other functional groups. rsc.org The reaction of 3-methylpyridine-1-oxide with phosphoryl chloride is known to produce a mixture of chloromethylpyridines, including 2-chloro-3-methyl-pyridine and 4-chloro-3-methyl-pyridine. google.com

Another approach involves the direct halogenation of the pyridine ring. For example, the side-chain fluorination of 3-methylpyridine can be achieved by reacting it with hydrogen fluoride (B91410) and chlorine, yielding products like 3-(trifluoromethyl)pyridine. google.com However, controlling the regioselectivity of direct halogenation on the pyridine ring itself can be challenging and may lead to mixtures of isomers. nih.govnih.gov

The synthesis of fluorinated pyridines can also be achieved through diazotization of aminopyridines in the presence of a fluoride source (Balz-Schiemann reaction) or via nucleophilic aromatic substitution on a suitably activated precursor. scispace.com For instance, 2-fluoro-3-methylpyridine (B30981) can be considered a key precursor, which can be synthesized from 2-amino-3-methylpyridine.

Direct Synthesis Routes to this compound

While a one-step synthesis of this compound from simple precursors is not commonly reported, multi-step sequences starting from functionalized pyridines are the standard approach. A logical synthetic pathway would involve the initial synthesis of a disubstituted pyridine, followed by the introduction of the third substituent.

For example, starting with 2-fluoro-3-methylpyridine, the introduction of a chlorine atom at the 4-position is a key transformation. This can be challenging via direct electrophilic chlorination due to the deactivating nature of the fluorine and the directing effects of the existing substituents. A more plausible route involves the formation of a pyridine-N-oxide from 2-fluoro-3-methylpyridine, followed by chlorination. The reaction of pyridine-N-oxides with reagents like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom at the 4-position. rsc.org

Alternatively, a lithiation strategy can be employed. The fluorine atom at the 2-position can direct metalation to the adjacent 3-position or the 5-position. However, to achieve 4-chlorination, a different precursor might be more suitable. For instance, starting with a 4-hydroxypyridine (B47283) derivative, conversion of the hydroxyl group to a chloro group is a well-established transformation using reagents like POCl₃.

A hypothetical, yet plausible, synthetic sequence is outlined below:

| Step | Starting Material | Reagent(s) | Intermediate/Product | Rationale |

| 1 | 3-Methyl-4-nitropyridine-N-oxide | POCl₃ | 4-Chloro-3-methyl-2-nitropyridine | Chlorination and deoxygenation |

| 2 | 4-Chloro-3-methyl-2-nitropyridine | Fe, HCl | 2-Amino-4-chloro-3-methylpyridine | Reduction of the nitro group |

| 3 | 2-Amino-4-chloro-3-methylpyridine | HBF₄, NaNO₂, then heat | This compound | Balz-Schiemann reaction |

This table represents a conceptual pathway based on established pyridine chemistry.

Functionalization and Derivatization Reactions of this compound

The synthetic utility of this compound lies in the differential reactivity of its substituents, allowing for selective functionalization.

Halogenation and Halogen Exchange Reactions

Further halogenation of this compound would likely occur at the remaining C-H positions (5 or 6), guided by the electronic effects of the existing substituents. Electrophilic halogenation would be challenging due to the electron-deficient nature of the ring. nih.gov

Halogen exchange reactions offer another avenue for derivatization. While the C-F bond is generally strong, the C-Cl bond at the 4-position can potentially be exchanged for other halogens under specific conditions. Silyl-mediated halogen exchange has been reported for other chloropyridines, though the reactivity at the 4-position can be lower than at the 2-position.

Metalation Reactions and Organometallic Intermediates

Directed ortho-metalation is a powerful tool for the functionalization of substituted pyridines. In this compound, the fluorine atom at the 2-position is expected to be a strong directing group for lithiation. Treatment with a strong base like lithium diisopropylamide (LDA) would likely lead to deprotonation at the 5-position, which is ortho to the fluorine and activated by the adjacent chloro group. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

A similar strategy has been successfully employed for 4-chloro-3-fluoropyridine (B1587321), where kinetic deprotonation at -75 °C occurs regioselectively at the 2-position. researchgate.net For 2-fluoro-3-methylpyridine, lithiation can be more complex, with potential for competing metalation at the methyl group. researchgate.netchemrxiv.org

| Reaction | Substrate | Reagents | Product | Key Feature |

| Directed Lithiation | 4-Chloro-3-fluoropyridine | LDA, THF, -75 °C; then DMF | 4-Chloro-3-fluoro-2-formylpyridine | Regioselective deprotonation ortho to fluorine. researchgate.net |

Cross-Coupling Methodologies Involving this compound (e.g., Suzuki-Miyaura, Negishi)

The chlorine atom at the 4-position of this compound is a prime handle for transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a widely used method for C-C bond formation. libretexts.org The 4-chloro substituent of the target molecule can react with various aryl- or vinylboronic acids or esters in the presence of a palladium catalyst and a base to yield more complex structures. While aryl chlorides can be less reactive than bromides or iodides, the use of specialized ligands and appropriate reaction conditions can facilitate this transformation. libretexts.orgnih.gov

| Coupling Partners | Catalyst System | Product Type | Reference Example |

| Arylboronic acid + Aryl chloride | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl | General Suzuki-Miyaura conditions. libretexts.org |

| 5-Fluoro-6-methylpyridin-2-ylboronic acid + 4-Chloro-2-iodo-1-(trifluoromethyl)benzene | Pd(PPh₃)₂Cl₂, K₂CO₃ | Biarylpyridine | Synthesis of a related biarylpyridine. mdpi.com |

The Negishi coupling utilizes organozinc reagents, which are often prepared in situ from the corresponding organolithium or Grignard reagent. wikipedia.org This method is also highly effective for coupling with aryl halides. A potential application for this compound would be its reaction with an organozinc compound, catalyzed by a palladium or nickel complex, to form a C-C bond at the 4-position. A powerful strategy involves a metalation/Negishi coupling sequence, where a fluoropyridine is first lithiated and then transmetalated with a zinc salt before the cross-coupling step. chemrxiv.orgacs.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring System

The electron-deficient nature of the pyridine ring, enhanced by the presence of electron-withdrawing halogen substituents, makes this compound a good substrate for nucleophilic aromatic substitution (SNAr). In SNAr reactions of halopyridines, the reactivity of the leaving group generally follows the order F > Cl > Br > I when the rate-determining step is the nucleophilic addition. nih.govnih.govacs.org

Therefore, in this compound, the fluorine atom at the 2-position is expected to be more susceptible to nucleophilic attack than the chlorine atom at the 4-position. This differential reactivity allows for selective substitution at the 2-position with a variety of nucleophiles, such as amines, alkoxides, and thiolates, while leaving the 4-chloro substituent intact for subsequent cross-coupling reactions.

The introduction of a methyl group at the 2-position can sometimes reduce the lability of a halogen at the 4-position, a phenomenon known as the "blocking effect". rsc.org However, in the case of this compound, the activating effect of the fluorine at the 2-position is likely to dominate the reactivity towards nucleophiles at that position.

| Nucleophile | Reaction Site | Product Type | Reactivity Note |

| Amines (R₂NH) | C2-F | 2-Amino-4-chloro-3-methylpyridine derivative | Fluorine is generally a better leaving group in SNAr than chlorine. nih.govacs.org |

| Alkoxides (RO⁻) | C2-F | 2-Alkoxy-4-chloro-3-methylpyridine derivative | Selective substitution at the 2-position is expected. |

| Thiolates (RS⁻) | C2-F | 2-(Alkylthio)-4-chloro-3-methylpyridine derivative | The C2-F bond is the more likely site of attack. |

Regioselective Introduction of Additional Functional Groups (e.g., Trifluoromethylation, Amidomethylation)

The introduction of additional functional groups onto the this compound scaffold is a key strategy for modifying its physicochemical properties and biological activity. Regioselectivity is a critical consideration in these transformations, given the multiple potential reaction sites on the pyridine ring.

Trifluoromethylation:

The trifluoromethyl (CF₃) group is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and cell permeability. Direct C-H trifluoromethylation of pyridine rings is a powerful method for introducing this group. While specific studies on the direct trifluoromethylation of this compound are not extensively detailed, general methodologies for pyridines offer insights into potential synthetic routes.

One effective strategy involves the activation of the pyridine ring as an N-methylpyridinium salt. acs.org This approach has been shown to facilitate the regioselective trifluoromethylation of various substituted pyridines using trifluoroacetic acid in the presence of a silver carbonate catalyst. acs.orgresearchgate.net The reaction proceeds with good yields and excellent regioselectivity, although its success can be influenced by the electronic properties of the substituents on the pyridine ring; electron-withdrawing groups can inhibit the reaction. acs.org Another approach to achieve regioselective trifluoromethylation is through the nucleophilic activation of the pyridine ring via hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. researchgate.net

Amidomethylation:

The amidomethyl group serves as a valuable pharmacophore and synthetic handle. The regioselective introduction of this group at the 2-position of pyridine analogues has been explored through various methods. For the related compound, 4-chloro-3-fluoropyridine, two primary strategies have been successfully employed: metalation and Minisci-type reactions. researchgate.netacs.orgnih.gov

The metalation approach involves a kinetic deprotonation at a low temperature (-75 °C) followed by a reaction with an appropriate electrophile like dimethylformamide (DMF) to regioselectively install a formyl group at the 2-position. researchgate.netnih.gov This intermediate can then be converted to the desired amidomethyl derivative. researchgate.net

Alternatively, Minisci-type radical reactions provide a more direct route for C-H amidomethylation. researchgate.netacs.org These reactions, which can be mediated by silver/persulfate or photoredox catalysis, allow for the coupling of the pyridine substrate with various amino acid derivatives. researchgate.netnih.gov This method has demonstrated good yields (30-74%) and high regioselectivity for the 2-position, with isomer ratios ranging from 6.7:1 to over 50:1. researchgate.netacs.orgnih.gov A key advantage of the photoredox-mediated approach is its operational simplicity and amenability to scale-up, allowing for the synthesis of N-Boc protected analogues in a single step. acs.orgnih.gov These methods were developed with the goal of producing a diverse range of 2-amidomethylated pyridines for medicinal chemistry projects, emphasizing regioselectivity, scalability, and efficiency. conceptlifesciences.com

Table 1: Comparison of Amidomethylation Methods for 4-Chloro-3-fluoropyridine

| Method | Reagents | Position of Functionalization | Yield | Regioselectivity (Isomer Ratio) | Reference |

|---|---|---|---|---|---|

| Metalation/Formylation | 1. LDA, THF, -75 °C; 2. DMF | 2-formyl | Regioselective | - | researchgate.netnih.gov |

| Minisci-type (Ag+/Persulfate) | Amino acid derivatives, AgNO₃, K₂S₂O₈ | 2-amidomethyl | 30-74% | 6.7:1 to >50:1 | researchgate.netnih.gov |

| Minisci-type (Photoredox) | Amino acid derivatives, Ir-photocatalyst | 2-amidomethyl | 30-74% | 6.7:1 to >50:1 | researchgate.netacs.orgnih.gov |

Pyridine N-Oxide Formation and Subsequent Transformations

The formation of a pyridine N-oxide significantly alters the electronic properties of the pyridine ring, influencing its reactivity towards both electrophilic and nucleophilic reagents. The N-oxide oxygen atom increases the electron density of the ring, particularly at the 2- and 4-positions, while also rendering the ring susceptible to deoxygenation and rearrangement reactions.

Formation of Pyridine N-Oxides:

The oxidation of pyridines to their corresponding N-oxides is typically achieved using peracids. abertay.ac.uk Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. google.compatsnap.comgoogle.com For instance, a general method for the synthesis of various pyridine-N-oxides involves the reaction of the parent pyridine with m-CPBA in dichloromethane (B109758) at low temperatures, followed by stirring at room temperature. google.com Another patented method for an analogous compound, 4-chloro-3-methoxy-2-methylpyridine, utilizes hydrogen peroxide with a phosphotungstic acid catalyst, offering high yields and mild reaction conditions suitable for industrial production. patsnap.comgoogle.com

The presence of a methyl group at the 2-position, as in this compound, can influence the reactivity of a halogen at the 4-position of the corresponding N-oxide. In related systems, a methyl group at the α-position has been observed to reduce the lability of a 4-halogen substituent towards nucleophilic attack. rsc.org This "blocking" effect is attributed to potential intramolecular hydrogen bonding between the methyl hydrogens and the N-oxide oxygen, which can diminish the positive charge at the 4-position. rsc.org

Subsequent Transformations of Pyridine N-Oxides:

Pyridine N-oxides are versatile intermediates that can undergo a variety of subsequent transformations. One of the most common reactions is nucleophilic substitution. While the α-methyl group in the N-oxide of this compound is expected to deactivate the 4-chloro group to some extent, reactions with strong nucleophiles under forcing conditions may still be possible. For example, 4-chloro-2-methylpyridine (B118027) N-oxide has been shown to react with sodium hydroxide (B78521) under pressure and at elevated temperatures. rsc.org

Deoxygenation of the N-oxide to regenerate the parent pyridine is another important transformation, which can be accomplished using various reducing agents. abertay.ac.uk Catalytic reduction over Raney nickel is a selective method for deoxygenation without affecting a halogen substituent. abertay.ac.uk

Table 2: Reagents for Pyridine N-Oxide Formation

| Reagent | Catalyst/Solvent | Typical Conditions | Reference |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 0-5 °C to 20-25 °C, 24h | google.com |

| Hydrogen Peroxide (H₂O₂) | Phosphotungstic acid | 85-90 °C, 5h | patsnap.comgoogle.com |

| Peracetic acid | Acetic acid | - | abertay.ac.uk |

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Fluoro 3 Methylpyridine Systems

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) SpectroscopyAn FT-IR spectrum is essential to identify the characteristic vibrational frequencies, such as C-H, C-F, C-Cl, and C=N stretching and bending modes, which are fundamental to the structural confirmation of the molecule.

Until peer-reviewed spectroscopic data for 4-Chloro-2-fluoro-3-methylpyridine becomes available, a scientifically accurate and detailed article as per the requested outline cannot be completed.

Raman Spectroscopy (FT-Raman)

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When applied to this compound, an FT-Raman spectrum would be acquired by irradiating a sample with a monochromatic laser source and collecting the inelastically scattered light. The resulting spectrum displays the intensity of scattered light as a function of the energy shift (in wavenumbers, cm⁻¹), which corresponds to the vibrational frequencies of the molecule's functional groups.

For a substituted pyridine (B92270) like this compound, the FT-Raman spectrum would be expected to show a series of characteristic bands. Analysis of similar pyridine derivatives suggests that the spectrum would be complex, with numerous peaks corresponding to the vibrations of the pyridine ring and its substituents. cdnsciencepub.comnih.gov The use of different laser excitation wavelengths, such as 514.5 nm and 785 nm, could be employed to mitigate fluorescence and enhance the quality of the Raman signal. researchgate.net

Characteristic Vibrational Modes and Functional Group Assignments

The vibrational modes of this compound can be predicted by considering the contributions of the pyridine ring and the chloro, fluoro, and methyl substituents. The interpretation of the spectrum would involve assigning observed Raman bands to specific molecular vibrations. su.se

Key vibrational modes would include:

Pyridine Ring Vibrations: The pyridine ring itself has a set of characteristic stretching, bending, and deformation modes. These are often sensitive to the nature and position of substituents. For instance, the ring breathing mode, a symmetric expansion and contraction of the entire ring, would be expected at a specific frequency. Studies on other pyridine derivatives show that these modes are often coupled. nih.gov

C-H Vibrations: The methyl group (–CH₃) would exhibit symmetric and asymmetric stretching vibrations, typically in the 2800-3000 cm⁻¹ region, as well as bending and rocking modes at lower frequencies.

C-F and C-Cl Vibrations: The carbon-fluorine and carbon-chlorine stretching vibrations are expected to appear in the fingerprint region of the spectrum. The C-Cl stretch is typically found in the 600-800 cm⁻¹ range, while the C-F stretch appears at higher wavenumbers, generally between 1000 and 1400 cm⁻¹.

C-C and C-N Vibrations: Stretching vibrations involving the carbon-carbon and carbon-nitrogen bonds of the pyridine ring would also be present.

A hypothetical data table for the characteristic vibrational modes is presented below, based on known frequency ranges for similar functional groups.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group Assignment |

| ν(C-H) | 2800 - 3000 | Methyl group stretching |

| Ring Vibrations | 1400 - 1600 | Pyridine ring stretching |

| δ(C-H) | 1350 - 1450 | Methyl group bending |

| ν(C-F) | 1000 - 1400 | Carbon-Fluorine stretching |

| ν(C-Cl) | 600 - 800 | Carbon-Chlorine stretching |

This table is illustrative and based on typical frequency ranges. Actual values for this compound would require experimental data.

Mass Spectrometry Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern after ionization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com For a volatile compound like this compound, GC-MS would be an ideal method for analysis. nih.gov The sample would be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. youtube.com The column separates the compound from any impurities based on its boiling point and affinity for the stationary phase.

Upon elution from the GC column, the molecule enters the mass spectrometer's ion source, where it is typically bombarded with electrons (electron ionization, EI). This process forms a positively charged molecular ion (M⁺) and a series of fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum. The molecular ion peak would confirm the molecular weight of the compound, while the fragmentation pattern provides structural clues. gbiosciences.comwhitman.edu

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful combined technique that is particularly useful for less volatile or thermally unstable compounds. nih.gov While this compound is likely volatile enough for GC-MS, LC-MS could also be employed. researchgate.netnih.gov In LC-MS, the compound is separated by a liquid chromatograph and then introduced into the mass spectrometer, often using a softer ionization technique like electrospray ionization (ESI). acs.orgrsc.org ESI typically generates a protonated molecule [M+H]⁺, which is less prone to extensive fragmentation than the molecular ion from EI, making it easier to identify the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. csic.es For this compound (C₆H₄ClFN), HRMS would be able to distinguish its exact mass from that of other molecules with the same nominal mass but different elemental formulas. This is crucial for unambiguous identification. nih.gov

The expected fragmentation of this compound in a mass spectrometer would likely involve the loss of the substituents or cleavage of the pyridine ring. A possible fragmentation pathway could involve the initial loss of a chlorine atom, followed by the loss of a methyl group or other ring fragments. The relative abundance of different fragments can provide insight into the stability of the ions formed. libretexts.orgnist.gov

A hypothetical fragmentation data table is shown below:

| m/z Value | Possible Fragment | Interpretation |

| 145/147 | [C₆H₄ClFN]⁺ | Molecular ion (isotope pattern due to Cl) |

| 110 | [C₆H₄FN]⁺ | Loss of Cl |

| 130/132 | [C₅H₁ClFN]⁺ | Loss of CH₃ |

| 95 | [C₅H₁FN]⁺ | Loss of CH₃ and Cl |

This table is illustrative. Actual fragmentation would depend on the ionization method and energy.

X-ray Crystallography and Solid-State Structural Analysis

The analysis would also reveal details about the crystal packing, including intermolecular interactions such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the compound. evitachem.com The resulting crystal structure would provide an unambiguous confirmation of the connectivity of the atoms and the geometry of the substituted pyridine ring.

Crystal Structure Determination and Unit Cell Parameters

A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a notable absence of a determined crystal structure for this compound. Consequently, specific unit cell parameters such as the lattice constants (a, b, c) and angles (α, β, γ), as well as the crystal system and space group, are not available in the current scientific literature.

While data for the target compound is unavailable, analysis of structurally similar compounds can offer insights into potential crystallographic features. For instance, the crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid has been determined, crystallizing in the triclinic space group P-1. researchgate.net Another related compound, (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine, crystallizes in the monoclinic space group C2/c. researchgate.net These examples highlight the diversity of crystal systems that substituted pyridines can adopt, influenced by the nature and position of the functional groups. The specific combination of a chloro, fluoro, and methyl group at the 4, 2, and 3 positions of the pyridine ring, respectively, in the target compound would likely lead to a distinct crystal system and unit cell.

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Fluoro 3 Methylpyridine

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Transitions)

Computational chemistry provides powerful tools for the a priori prediction of spectroscopic parameters, offering valuable insights into the electronic structure and properties of molecules like 4-chloro-2-fluoro-3-methylpyridine. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of related compounds.

The primary method for predicting Nuclear Magnetic Resonance (NMR) chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, typically employed in conjunction with Density Functional Theory (DFT). researchgate.net For a molecule such as this compound, calculations would likely be performed using a functional like B3LYP and a basis set such as 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the chlorine and fluorine atoms is expected to deshield the adjacent carbon and hydrogen atoms, leading to higher chemical shifts (downfield). Conversely, the electron-donating methyl group would cause a shielding effect, resulting in lower chemical shifts (upfield) for nearby nuclei. A hypothetical table of predicted NMR chemical shifts for this compound, based on these principles, is presented below.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~155-160 (d, J_CF) |

| C3 | - | ~120-125 |

| C4 | - | ~145-150 |

| C5 | ~7.8-8.0 | ~115-120 |

| C6 | ~8.1-8.3 | ~150-155 |

| CH₃ | ~2.3-2.5 | ~15-20 |

| H5 | ~7.8-8.0 | - |

| H6 | ~8.1-8.3 | - |

| H(CH₃) | ~2.3-2.5 | - |

Note: These are estimated values based on general principles of substituent effects on pyridine (B92270) rings. Actual calculated values may vary depending on the level of theory and solvent models used.

Similarly, theoretical predictions of ultraviolet-visible (UV-Vis) absorption spectra can be performed using Time-Dependent Density Functional Theory (TD-DFT). tandfonline.com These calculations yield the excitation energies and oscillator strengths for electronic transitions between molecular orbitals. For this compound, the relevant transitions would likely be from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), often of π → π* character, which is typical for aromatic systems. nih.gov The calculated absorption maxima (λ_max) can then be compared with experimental data, often obtained in a solvent like ethanol (B145695) or methanol. tandfonline.com

Reaction Mechanism Elucidation and Energy Landscape Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation barriers, providing a detailed understanding of the reaction's feasibility and kinetics.

For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces either the fluorine or chlorine atom. Theoretical investigations can predict the regioselectivity of such reactions.

The cornerstone of reaction mechanism studies is the location and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is a first-order saddle point on the potential energy surface. Computationally, transition state searches are performed using optimization algorithms that seek out these saddle points. rsc.org

Once a candidate transition state structure is located, its identity is confirmed through a vibrational frequency analysis. A genuine transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. rsc.org The eigenvector corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, for instance, the simultaneous breaking of the C-halogen bond and the formation of the C-nucleophile bond in a concerted SNAr reaction. Visualization of this vibrational mode ensures that the located structure indeed connects the reactants and products of the desired transformation. rsc.org

With the structures of reactants, products, and transition states optimized, their electronic energies can be calculated with high accuracy. By including corrections for zero-point vibrational energy (ZPVE) and thermal contributions, one can obtain the Gibbs free energies (G) of each species. The Gibbs free energy of activation (ΔG‡) is then calculated as the difference in free energy between the transition state and the reactants (ΔG‡ = G_TS - G_reactants). rsc.org

The reaction pathway can be further confirmed by performing an Intrinsic Reaction Coordinate (IRC) calculation starting from the transition state structure. An IRC calculation follows the minimum energy path downhill from the transition state, ideally connecting it to the corresponding reactant and product minima on the potential energy surface.

For reactions involving this compound, computational studies can distinguish between different mechanistic possibilities. For example, an SNAr reaction can proceed through a concerted mechanism (a single transition state) or a stepwise mechanism involving the formation of a stable Meisenheimer-type intermediate (a σ-complex). rsc.org In a stepwise mechanism, two transition states would be present, corresponding to the formation and breakdown of the intermediate. The relative energies of these species, as depicted in a reaction energy profile, would reveal the rate-determining step of the reaction. The nature of the solvent can also be included in these calculations using implicit or explicit solvent models, which can significantly influence the reaction energetics. rsc.org

Interactive Data Table: Hypothetical Energetic Data for SNAr Reaction of this compound with a Nucleophile (e.g., Methoxide)

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State (C-F attack) | +20.5 | +22.0 |

| Transition State (C-Cl attack) | +25.0 | +26.5 |

| Products (F-substitution) | -15.0 | -14.0 |

| Products (Cl-substitution) | -12.0 | -11.0 |

Note: These values are hypothetical and serve to illustrate the type of data generated from computational studies. The relative activation barriers would indicate the preferred site of nucleophilic attack.

Reactivity and Mechanistic Studies of 4 Chloro 2 Fluoro 3 Methylpyridine

Influence of Halogen and Methyl Substituents on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 4-Chloro-2-fluoro-3-methylpyridine is significantly modulated by the electronic properties of its substituents. The pyridine ring itself is inherently electron-deficient compared to benzene, a characteristic that is amplified by the presence of the two halogen atoms. Both the fluorine at C-2 and the chlorine at C-4 are highly electronegative, exerting strong negative inductive effects (-I). This electron withdrawal deactivates the ring towards electrophilic aromatic substitution, which would require harsh conditions to proceed. uoanbar.edu.iq

Conversely, this electron deficiency makes the pyridine core highly susceptible to nucleophilic aromatic substitution (SNAr). The π-electron density is lowest at the C-2 and C-4 positions, marking them as the primary sites for nucleophilic attack. uoanbar.edu.iq In this specific molecule, both positions are occupied by halogens, which are competent leaving groups. The fluorine atom at the C-2 position is generally a better leaving group than chlorine in SNAr reactions due to the high electronegativity of fluorine stabilizing the transition state. researchgate.netnih.gov

The methyl group at the C-3 position introduces a counteracting, albeit weaker, positive inductive effect (+I) and hyperconjugation. This electron-donating character slightly increases the electron density of the ring, but its effect is largely overshadowed by the powerful electron-withdrawing nature of the two halogens and the ring nitrogen. The primary role of the methyl group, in concert with the adjacent fluorine, is often steric, influencing the regioselectivity of reactions at the neighboring C-2 position.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The specific arrangement of substituents on the this compound ring allows for a high degree of control in derivatization reactions, particularly in terms of regioselectivity. Studies on the closely related 4-chloro-3-fluoropyridine (B1587321) have demonstrated that metalation and subsequent reactions can be directed with high precision. acs.orgnih.gov

For instance, kinetic deprotonation using a strong base like lithium diisopropylamide (LDA) at low temperatures (-75 °C) has been shown to occur regioselectively at the C-2 position of 4-chloro-3-fluoropyridine. nih.govresearchgate.net This is attributed to the directing effect of the adjacent fluorine atom and the stabilization of the resulting lithiated intermediate. A similar outcome is expected for this compound, where deprotonation would be favored at the C-6 position, which is ortho to the nitrogen and meta to the chlorine.

Minisci-type reactions, which involve the addition of a radical to a heteroaromatic base, also exhibit high regioselectivity. researchgate.net In the case of 4-chloro-3-fluoropyridine, amidomethylation under photoredox-mediated conditions occurs preferentially at the C-2 position. acs.orgnih.gov This preference is guided by the electronic properties of the substituted pyridine ring, which directs the incoming radical to the most electron-deficient position. For this compound, radical attack would be predicted to favor the C-6 position.

Stereoselectivity is primarily a consideration when a new chiral center is created during derivatization. While the starting material is achiral, reactions such as the addition of a chiral nucleophile or the use of a chiral catalyst in coupling reactions could introduce stereocenters. However, specific studies on the stereoselective derivatization of this compound are not extensively detailed in the surveyed literature.

Catalytic Transformations Mediated by this compound Derivatives

While the compound itself is primarily a building block, its derivatives can participate in or mediate various catalytic transformations.

Palladium-Catalyzed Coupling Reactions

Derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The halogen substituents at the C-2 and C-4 positions serve as handles for these transformations.

The Suzuki coupling, which pairs an organoboron compound with an organic halide, is a prominent example. A derivative of this compound can be synthesized via a Suzuki coupling, showcasing the utility of this reaction class. mdpi.com For instance, the coupling of a suitably substituted pyridine boronic acid with an aryl halide can proceed in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride and a base. mdpi.com This methodology allows for the construction of complex biaryl structures, which are common motifs in pharmaceuticals. mdpi.commdpi.com

The relative reactivity of the C-Cl and C-F bonds in palladium catalysis is crucial. Generally, the C-Cl bond is more reactive and will undergo oxidative addition to the palladium center under conditions where the C-F bond remains intact, allowing for selective functionalization.

Table 1: Representative Palladium-Catalyzed Suzuki Coupling

| Reactants | Catalyst & Conditions | Product | Yield | Ref |

|---|

This table illustrates a similar reaction for the synthesis of an isomeric compound, demonstrating the principle.

Photoredox-Mediated Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for mild and selective C-H functionalization. Derivatives of this compound can act as substrates in such transformations. A key example is the Minisci-type reaction for the amidomethylation of 4-chloro-3-fluoropyridine, a structurally similar compound. acs.orgnih.govresearchgate.net

In this process, a photocatalyst, such as [Ru(bpy)₃]Cl₂ or an iridium complex, absorbs visible light and enters an excited state. researchgate.net This excited catalyst can then engage in a single-electron transfer (SET) with a suitable radical precursor (e.g., from an amino acid derivative) to generate an alkyl radical. This radical then adds regioselectively to the protonated, electron-deficient pyridine ring. researchgate.net This method provides a direct and scalable route to functionalized pyridines from simple precursors. acs.orgnih.gov

Table 2: Representative Photoredox-Mediated Minisci Reaction

| Heterocycle | Radical Precursor | Catalyst & Conditions | Product | Isomer Ratio (2- vs other) | Ref |

|---|

This table shows data for the closely related 4-chloro-3-fluoropyridine, illustrating the high regioselectivity of the photoredox method.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively published. However, the kinetic and thermodynamic behavior can be inferred from studies on analogous substituted pyridines.

Kinetic Aspects: The kinetics of nucleophilic aromatic substitution (SNAr) on halopyridines are well-studied. For reactions of substituted N-methylpyridinium ions with nucleophiles like piperidine, the mechanism can be complex, sometimes involving rate-determining deprotonation of an intermediate complex. nih.gov In many SNAr reactions, the rate-determining step is the initial nucleophilic attack to form a Meisenheimer complex. The reactivity order for leaving groups is typically F > Cl > Br > I, which is known as the "element effect". researchgate.netnih.gov This suggests that in this compound, nucleophilic substitution would likely occur faster at the C-2 position (fluoro-substituted) than at the C-4 position (chloro-substituted), assuming steric factors are not prohibitive. The reaction rates are significantly influenced by the solvent and the nature of the nucleophile. researchgate.net

Applications of 4 Chloro 2 Fluoro 3 Methylpyridine As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Compounds

4-Chloro-2-fluoro-3-methylpyridine serves as a key precursor in the synthesis of diverse and complex heterocyclic compounds. The pyridine (B92270) ring itself is a fundamental scaffold in numerous biologically active molecules. The presence of both a chloro and a fluoro substituent offers differential reactivity, allowing for sequential and site-selective reactions. For instance, the fluorine atom at the 2-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine atom at the 4-position. This reactivity difference can be exploited to introduce a variety of substituents in a controlled manner, leading to the formation of polysubstituted pyridines that would be challenging to synthesize through other methods. acs.org

The ability to selectively functionalize the pyridine core is paramount in constructing intricate molecular architectures. acs.org This has led to its application in the synthesis of various fused heterocyclic systems and other complex structures that are of interest in medicinal chemistry and materials science. researchgate.net

Precursor in the Development of Advanced Organic Materials

The unique electronic properties conferred by the halogen substituents make this compound an attractive starting material for the development of advanced organic materials. chemimpex.comevitachem.com These materials often require precise control over their molecular structure to achieve desired optical, electronic, or physical properties.

Synthesis of Specialized Polymers and Coatings

In the realm of materials science, this compound and its derivatives are utilized in creating specialized polymers and coatings. chemimpex.comevitachem.com The incorporation of fluorinated and chlorinated pyridine moieties into polymer backbones can significantly enhance their properties. For example, fluorine-containing polymers are known for their high thermal stability, chemical resistance, and low surface energy, which translates to hydrophobicity. mdpi.com

The reactivity of the chloro and fluoro groups allows for the integration of this pyridine unit into various polymer architectures through polymerization or post-polymerization modification reactions. This can lead to the development of high-performance materials with improved durability and resistance to environmental factors, suitable for applications in demanding environments. chemimpex.commdpi.com

Intermediate in Agrochemical Precursor Synthesis

The pyridine scaffold is a well-established "chip" in the agrochemical industry, with over 30 types of pesticides derived from it. agropages.com Pyridine-containing pesticides are often characterized by high efficiency, low toxicity, and good environmental compatibility. agropages.com this compound serves as a valuable intermediate in the synthesis of precursors for modern agrochemicals. chemimpex.com

Chemical Pathways to Herbicides and Fungicides

Fluorinated and chlorinated pyridine derivatives are key components in the fourth generation of agrochemical products, which are known for their high efficacy and low toxicity. agropages.com While specific pathways originating directly from this compound to commercial herbicides and fungicides are proprietary and not always publicly disclosed, the structural motif is highly relevant. For instance, related trifluoromethylpyridines are crucial for a number of commercial agrochemicals. jst.go.jpnih.govresearchgate.net The synthesis of these often involves the chlorination and fluorination of picoline precursors. jst.go.jpnih.gov

The general strategy involves using the halogenated pyridine as a scaffold to build more complex molecules. The chloro and fluoro groups can be selectively displaced by other functional groups to assemble the final active ingredient. For example, similar structures are used in the synthesis of herbicides that inhibit critical enzymes in weeds. researchgate.net The presence of halogens can also enhance the biological activity and modify the physical properties of the final product, such as its uptake and transport within the target organism.

Intermediate in Pharmaceutical Precursor Synthesis

The pharmaceutical industry heavily relies on versatile building blocks for the synthesis of new drug candidates. pharmanoble.com this compound and its analogs are important intermediates in the development of novel chemical entities (NCEs) due to their utility in constructing complex molecular frameworks. chemimpex.comevitachem.comnih.gov The introduction of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Building Blocks for Novel Chemical Entities

As a building block, this compound provides a scaffold that can be elaborated into a wide range of potential drug candidates. lookchem.com Its derivatives have been explored in the synthesis of compounds targeting various diseases. For example, the related compound 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide is a known Raf kinase inhibitor with potential applications in cancer therapy. google.com

The ability to perform selective modifications on the pyridine ring allows medicinal chemists to fine-tune the structure of a lead compound to optimize its potency, selectivity, and metabolic stability. The presence of the fluoro and chloro groups offers handles for various coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are powerful tools in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification of 4 Chloro 2 Fluoro 3 Methylpyridine

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 4-Chloro-2-fluoro-3-methylpyridine from complex matrices. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the compound and its potential derivatives.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. niom.no Given the nature of this compound, GC is a highly suitable analytical approach. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. acs.org

For the analysis of halogenated pyridines, a non-polar or medium-polarity capillary column is typically employed. The selection of the stationary phase is critical for achieving optimal separation from isomers and other related compounds.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Halogenated Pyridines

| Parameter | Example Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 80 °C (hold 2 min), ramp at 15 °C/min to 250 °C (hold 5 min) nih.gov |

| Detector | Mass Spectrometer (MS), Halogen-Specific Detector (XSD), or Flame Ionization Detector (FID) |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

A halogen-specific detector (XSD) can offer enhanced selectivity for chlorinated and fluorinated compounds, reducing interference from non-halogenated matrix components. nih.gov

Liquid Chromatography (LC) for Non-Volatile Derivatives

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the method of choice for compounds that are non-volatile, thermally labile, or require analysis in their native form without derivatization. oup.com For substituted pyridines, reversed-phase chromatography is commonly utilized. researchgate.net

In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.com The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of compounds with a range of polarities. oup.com

Table 2: Representative Liquid Chromatography (LC) Parameters for Substituted Pyridine (B92270) Analysis

| Parameter | Example Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detector | UV-Vis or Mass Spectrometer (MS) |

Note: These parameters are examples and would need to be optimized for this compound.

Hyphenated Techniques for Complex Mixture Analysis

To achieve the high selectivity and sensitivity required for the analysis of this compound in complex samples, chromatographic techniques are often coupled with mass spectrometry.

GC-MS/MS and LC-MS/MS for Enhanced Selectivity and Sensitivity

Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide exceptional specificity and low detection limits. nih.govnih.gov These techniques involve the use of two mass analyzers in series. The first mass analyzer selects the molecular ion of the target analyte, which is then fragmented. The second mass analyzer monitors for specific fragment ions, creating a highly selective analytical method. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and matrix interferences. sci-hub.se

For this compound, precursor and product ions for MS/MS analysis would be determined through initial infusion experiments or by analyzing a standard solution using a full scan mode. The unique isotopic pattern of chlorine can also aid in the identification of the compound and its fragments.

Chemical Derivatization Strategies for Improved Analytical Performance

Chemical derivatization is a process where the analyte is chemically modified to produce a new compound with properties that are more suitable for a specific analytical technique. research-solution.com

In the context of GC analysis, if this compound were part of a larger molecule with polar functional groups (e.g., hydroxyl or amine groups), silylation would be a common derivatization strategy. phenomenex.com This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the analyte. chemcoplus.co.jp Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often with a catalyst and in a solvent like pyridine. research-solution.com

For LC-MS analysis, derivatization can be employed to improve ionization efficiency, leading to enhanced sensitivity. nih.gov For instance, reagents that introduce a permanently charged moiety or a group that is easily ionizable by electrospray ionization (ESI) can be used. Derivatization with reagents like 2-hydrazino-1-methylpyridine has been shown to enhance the sensitivity of analysis for certain compounds by LC-MS/MS. nih.gov While not directly applied to this compound in the reviewed literature, the principle of enhancing ionization through derivatization remains a viable strategy if required.

Future Research Directions and Emerging Perspectives for 4 Chloro 2 Fluoro 3 Methylpyridine

Development of Sustainable and Green Synthetic Routes

The chemical industry's increasing emphasis on "Green Chemistry" aims to minimize waste, use safer solvents, and improve atom economy. alfa-chemistry.com Current synthetic strategies for halogenated pyridines often involve multi-step processes that may include chlorination and fluorination exchange reactions, which can be energy-intensive and generate significant waste. jst.go.jpnih.gov Future research will likely focus on developing more environmentally benign pathways to 4-Chloro-2-fluoro-3-methylpyridine.

Key research avenues include:

Catalytic N-Oxidation: The use of catalytic quantities of reagents like Ruthenium(III) chloride for N-oxidation steps presents a greener alternative to stoichiometric oxidants. researchgate.net

Flow Chemistry: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, improve safety, and enhance yield for reactions like nitration, halogenation, and diazotization, which are common in pyridine (B92270) synthesis.

Alternative Reagents: Investigating greener reagents, such as using N-chlorosuccinimide for chlorination, can reduce the use of more hazardous substances. evitachem.com The use of ionic liquids as reusable, non-volatile solvents also offers a promising alternative to traditional organic solvents. alfa-chemistry.com

Exploration of Novel Reactivity Patterns and Catalytic Systems

The functionalization of the pyridine ring is a cornerstone of synthetic organic chemistry. While the reactivity of pyridine is well-studied, exploring novel transformations for specifically substituted derivatives like this compound remains a fertile ground for research. The electron-withdrawing nature of the chloro and fluoro substituents significantly influences the ring's reactivity, creating unique opportunities for selective functionalization.

Future explorations should target:

Distal C-H Functionalization: While functionalization at the C2 position of pyridines is common, achieving regioselective reactions at the more distant C3, C4, and C5 positions is a significant challenge and an active area of research. nih.gov Developing catalytic systems, potentially using transition metals like Ruthenium or Iridium, to selectively activate and functionalize the C-H bonds of the this compound ring would open up new synthetic possibilities. nih.gov

Advanced Coupling Reactions: Expanding the scope of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) is critical. beilstein-journals.orgopenmedicinalchemistryjournal.com Research into novel palladium, copper, or nickel catalysts could enable the efficient coupling of a wider range of substrates at the chloro- or fluoro-positions, or via C-H activation. nih.govjst.go.jp For example, palladium-catalyzed Suzuki coupling reactions are already used to synthesize complex biaryl pyridine derivatives. mdpi.comresearchgate.net

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis can enable novel bond formations under mild conditions, potentially allowing for transformations that are difficult to achieve with traditional thermal methods.

Enantioselective Catalysis: For the synthesis of chiral derivatives, the development of enantioselective catalytic systems is paramount. This could involve using chiral ligands with transition metals to control the stereochemistry of reactions at or adjacent to the pyridine ring.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical phenomena. tandfonline.com Applying these methods to this compound can accelerate research and development by providing insights into its structure, reactivity, and properties before embarking on extensive experimental work.

Future computational studies could focus on:

Reactivity Prediction: DFT calculations can be used to model the electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO/LUMO) of this compound. asianresassoc.orgresearchgate.net This information helps predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of selective functionalization reactions. asianresassoc.org

Reaction Mechanism Elucidation: Computational modeling can elucidate the detailed mechanisms of catalytic reactions, such as the oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling cycles. nih.gov Understanding these pathways allows for the rational design of more efficient catalysts.

Spectroscopic Analysis: Theoretical calculations can predict vibrational (FT-IR, Raman) and NMR spectra. tandfonline.com Comparing these theoretical spectra with experimental data provides a powerful method for structural confirmation. tandfonline.commdpi.com

Designing Novel Ligands and Catalysts: Modeling the interaction between this compound and various transition metal catalysts can aid in the design of new ligands that enhance catalytic activity, selectivity, and stability.

Expansion into Underexplored Applications in Specialized Chemical Fields

While halogenated pyridines are well-established as key intermediates in the pharmaceutical and agrochemical sectors, the specific substitution pattern of this compound may lend itself to more specialized and emerging applications. agropages.comnih.gov

Potential areas for future application-driven research include:

Materials Science: Pyridine derivatives are being explored for use in advanced materials such as polymers and dyes. evitachem.com The unique electronic properties conferred by the chloro and fluoro substituents could be leveraged in the design of novel organic light-emitting diodes (OLEDs), sensors, or functional polymers.

Specialized Agrochemicals: The constant need for new pesticides with improved efficacy and lower environmental impact drives research into novel active ingredients. agropages.com Pyridine-containing pesticides are considered fourth-generation products, often exhibiting high efficiency and low toxicity. agropages.com this compound could serve as a scaffold for developing next-generation fungicides, herbicides, or insecticides with unique modes of action.

Medicinal Chemistry and Drug Discovery: This compound is a valuable building block for creating libraries of novel molecules for drug discovery. Its structure can be incorporated into potential inhibitors of enzymes or modulators of receptors. For example, related pyridine structures have been investigated as inhibitors of bacterial enzymes like phosphopantetheinyl transferase. acs.org

Radiolabeled Compounds for Imaging: The development of new radiopharmaceuticals for techniques like Positron-Emission Tomography (PET) is a key area of medical research. mdpi.com Fluorinated pyridines can be synthesized with the positron-emitting isotope ¹⁸F, making this compound a potential precursor for novel PET imaging agents for applications in oncology or neurology. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.